molecular formula C8H7BrN4 B2978308 1-(5-Bromopyridin-2-yl)pyrazol-3-amine CAS No. 1249078-80-5

1-(5-Bromopyridin-2-yl)pyrazol-3-amine

Cat. No. B2978308
CAS RN: 1249078-80-5
M. Wt: 239.076
InChI Key: HFRPCUVTYIDKFX-UHFFFAOYSA-N
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Description

“1-(5-Bromopyridin-2-yl)pyrazol-3-amine” is a chemical compound with the CAS Number: 1494496-85-3 . It has a molecular weight of 239.07 and is typically in powder form .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines, which includes “this compound”, has been widely studied . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .


Molecular Structure Analysis

The molecular structure of “this compound” is a combination of a pyrazole and a pyridine ring . The compound has a planar and rigid structure, which makes it particularly useful in organic synthesis .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridines, including “this compound”, have been described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . and is typically stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Crystallography

Pyrazole derivatives are crucial in developing complex molecular structures, showcasing diverse intermolecular interactions and polymorphism. For example, studies on polymorphic forms of thiourea derivatives and derived 2-aminothiazoles reveal distinct hydrogen bonding patterns and crystal structures, underscoring the significance of pyrazole compounds in exploring molecular conformations and interactions (Böck et al., 2020). Similarly, the structural characterization of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles highlights the diverse protonation sites and hydrogen bonding patterns, offering insights into the molecular architecture of pyrazole-based compounds (Böck et al., 2021).

Biological Activity

Pyrazole derivatives are studied for their biological activities, including antitumor, antifungal, and antibacterial properties. For instance, pyrazolo[4,5,1-de]acridin-6-ones demonstrate notable antitumor activity against murine leukemia and solid tumors, emphasizing the therapeutic potential of pyrazole compounds in cancer treatment (Sugaya et al., 1994). Another study on pyrazole amide derivatives highlights their efficacy against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria, showcasing the relevance of pyrazole compounds in addressing antibiotic resistance (Ahmad et al., 2021).

Materials Science

In materials science, pyrazole derivatives contribute to developing novel materials with specific functional properties. For example, the study of the inhibitive action of bipyrazolic compounds on the corrosion of pure iron in acidic media demonstrates the application of pyrazole compounds in corrosion inhibition, an essential aspect of materials protection (Chetouani et al., 2005).

Future Directions

The future directions for “1-(5-Bromopyridin-2-yl)pyrazol-3-amine” and related compounds are likely to involve further exploration of their diverse biological activities . Given their structural versatility, these compounds are of interest for the development of new drugs .

properties

IUPAC Name

1-(5-bromopyridin-2-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-6-1-2-8(11-5-6)13-4-3-7(10)12-13/h1-5H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRPCUVTYIDKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)N2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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